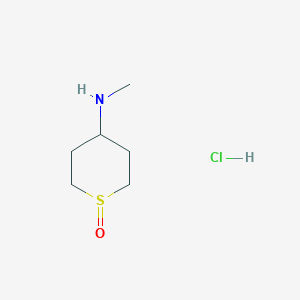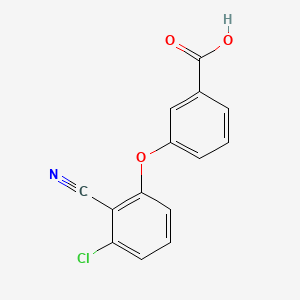
4-(Methylamino)-1lambda4-thian-1-one hydrochloride
Vue d'ensemble
Description
4-(Methylamino)-1lambda4-thian-1-one hydrochloride, also known as Methiopropamine (MPA), is a synthetic stimulant drug that belongs to the amphetamine class of compounds. It is a research chemical that is primarily used for scientific research purposes. MPA has gained popularity among researchers due to its unique chemical structure and potential applications in various fields of research.
Applications De Recherche Scientifique
Synthesis and Recognition in Analytical Chemistry :
- In the field of analytical chemistry, 4-(Methylamino)-1lambda4-thian-1-one hydrochloride has been utilized in the synthesis of functional monomers for the imprinting and specific uptake of creatinine, an important clinical marker for kidney function. This involves the use of fluorescent monomers and cross-linkers to create a specific recognition cavity for creatinine, demonstrating potential applications in clinical analysis (Syu, Hsu, & Lin, 2010).
Fluorescence Studies in Bioactive Compounds :
- Research on bio-active compounds related to this compound has shown interesting fluorescence effects. The study of such compounds in various pH conditions has revealed insights into molecular aggregation and charge transfer effects, highlighting the role of the secondary amine moiety in these fluorescence effects. This has implications for the understanding of molecular interactions in different solvent environments (Matwijczuk et al., 2018).
Chemical Transformation and Reactivity Studies :
- Investigations into the chemical transformations of related compounds have provided insights into reaction mechanisms and the synthesis of novel derivatives. For instance, research has explored the cyclization of certain derivatives to produce new compounds with potential applications in medicinal chemistry and drug development (Albert, 1981).
Molecular Spectroscopy and Structural Analysis :
- Studies involving molecular spectroscopy and structural analysis of compounds related to this compound have been conducted. These studies often involve NMR, IR, UV-Vis spectroscopy, and X-ray crystallography to elucidate the structural and electronic properties of these compounds, which is crucial for understanding their behavior and potential applications in various chemical processes (Brown, Rae, & Sternhell, 1965).
Mécanisme D'action
Mode of action
The compound might bind to its target receptors and modulate their activity. This could result in changes in cellular signaling pathways, leading to various physiological effects .
Biochemical pathways
Depending on the specific targets of the compound, it could potentially affect numerous biochemical pathways. For instance, if it targets adrenergic receptors, it might influence the adrenergic signaling pathway, which plays a key role in the body’s response to stress .
Analyse Biochimique
Biochemical Properties
4-(Methylamino)-1lambda4-thian-1-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of prostaglandin E2 in isolated mouse peritoneal macrophages . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, it interacts with calcium ionophores, which are essential for various cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in a rat model of carrageenan-induced hyperalgesia, this compound increased the paw withdrawal threshold, indicating its potential analgesic effects . Moreover, it reduces LPS-induced pyrexia in rats, highlighting its impact on inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the production of prostaglandin E2 by interacting with calcium ionophores . This inhibition is crucial for its anti-inflammatory properties. Additionally, it may modulate other signaling pathways, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and can exert its effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce LPS-induced pyrexia in rats Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it is a major active metabolite of the non-opioid prodrug metamizole, formed by non-enzymatic hydrolysis in the gastrointestinal tract . This interaction with metabolic pathways underscores its significance in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported through specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be distributed to various tissues, influencing its therapeutic potential . Understanding its transport mechanisms is essential for optimizing its clinical applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with calcium ionophores suggests its localization in regions involved in calcium signaling
Propriétés
IUPAC Name |
N-methyl-1-oxothian-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-7-6-2-4-9(8)5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTLJNDPFWQJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=O)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354951-30-6 | |
| Record name | 4-(methylamino)-1lambda4-thian-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)


![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)

![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)
![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)

![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)

